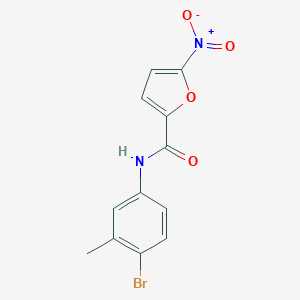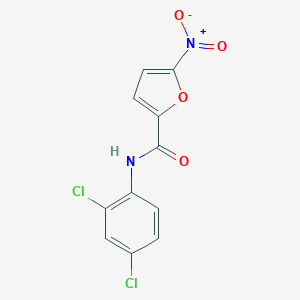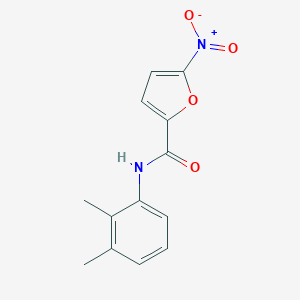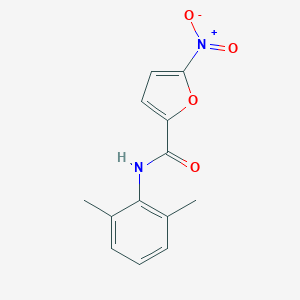![molecular formula C19H18FN3O2 B251980 N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the selective antagonism of the CB1 receptor. This compound binds to the CB1 receptor with high affinity and blocks its activation by endogenous ligands such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of downstream signaling pathways that are involved in the regulation of appetite, energy balance, and reward. The blockade of CB1 receptor activity by N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to reduce food intake, body weight gain, and drug-seeking behavior in preclinical models.
Biochemical and Physiological Effects
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to selectively antagonize the CB1 receptor without affecting other receptors such as CB2, 5-HT2A, and D2. This compound has been shown to reduce food intake and body weight gain in preclinical models of obesity and metabolic disorders. It has also been shown to reduce drug-seeking behavior in preclinical models of drug addiction. Additionally, N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been shown to exhibit favorable pharmacokinetic properties such as good oral bioavailability, long half-life, and low clearance.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has several advantages and limitations for lab experiments. The advantages include its potent and selective antagonism of the CB1 receptor, favorable pharmacokinetic properties, and preclinical efficacy in models of obesity and drug addiction. The limitations include its limited solubility in aqueous solutions, potential off-target effects on other receptors, and lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide. These include:
1. Further preclinical studies to elucidate the mechanism of action and optimize the pharmacokinetic properties of this compound.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of obesity and drug addiction.
3. Development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound.
4. Investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and cancer.
5. Exploration of the potential synergy of this compound with other pharmacological agents for the treatment of complex diseases.
Conclusion
In conclusion, N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide is a novel compound that has shown promising pharmacological properties as a selective CB1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in the treatment of obesity and drug addiction. Further research is needed to optimize the pharmacokinetic properties of this compound, evaluate its safety and efficacy in humans, and explore its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves the reaction of 3-fluorobenzoic acid with 3-aminopropylindole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective antagonism of the cannabinoid receptor type 1 (CB1) in vitro and in vivo. The CB1 receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. Therefore, the blockade of CB1 receptor activity has been proposed as a potential therapeutic strategy for the treatment of obesity, metabolic disorders, and drug addiction.
Propriétés
Formule moléculaire |
C19H18FN3O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
N-[3-[(3-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c20-15-7-3-6-14(11-15)18(24)21-9-4-10-22-19(25)17-12-13-5-1-2-8-16(13)23-17/h1-3,5-8,11-12,23H,4,9-10H2,(H,21,24)(H,22,25) |
Clé InChI |
QDQGOEOLFDEYIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propyl 4-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B251901.png)



![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)
![4-Ethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251911.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)

![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)